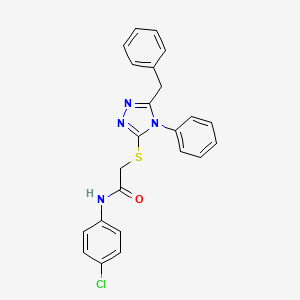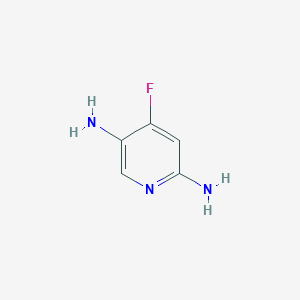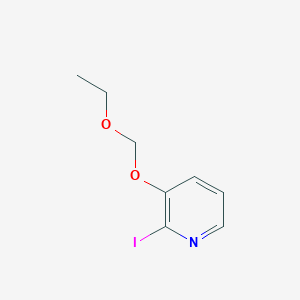![molecular formula C13H13N5O B11776998 (6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11776998.png)
(6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is a heterocyclic compound that features a triazole ring fused with a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyphenylhydrazine with a suitable pyridazine derivative, followed by cyclization to form the triazolo[4,3-b]pyridazine core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the triazole or pyridazine rings.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced triazole or pyridazine rings .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its triazole and pyridazine moieties are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its potential as a lead compound for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. These materials could have applications in electronics, sensors, and other advanced technologies .
Mecanismo De Acción
The mechanism of action of (6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine involves its interaction with specific molecular targets. The triazole and pyridazine rings can bind to enzymes or receptors, modulating their activity. For example, this compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest interactions with proteins involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-[3-(6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)Phenyl]Acetamide: This compound shares the triazolo[4,3-b]pyridazine core but has different substituents, leading to variations in biological activity and chemical reactivity.
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Another heterocyclic compound with a similar methoxyphenyl group, but with different ring systems and applications.
Uniqueness
(6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is unique due to its specific combination of triazole and pyridazine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C13H13N5O |
|---|---|
Peso molecular |
255.28 g/mol |
Nombre IUPAC |
[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methanamine |
InChI |
InChI=1S/C13H13N5O/c1-19-11-5-3-2-4-9(11)10-6-7-12-15-16-13(8-14)18(12)17-10/h2-7H,8,14H2,1H3 |
Clave InChI |
MRGLKQOVZVRJQH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NN3C(=NN=C3CN)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11776934.png)

![(4S,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11776943.png)
![2-(Aminomethyl)-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11776954.png)
![2-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine](/img/structure/B11776957.png)
![1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11776964.png)
![3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11776968.png)
![Thieno[2,3-d]thiazole](/img/structure/B11776972.png)




![8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11777004.png)
